molecular formula C9H5FN2O4 B13038994 Methyl 2-cyano-6-fluoro-4-nitrobenzoate

Methyl 2-cyano-6-fluoro-4-nitrobenzoate

Cat. No.: B13038994
M. Wt: 224.14 g/mol
InChI Key: VZBIEHAGLVEQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-6-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H5FN2O4 It is a derivative of benzoic acid and contains functional groups such as cyano, fluoro, and nitro

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.

    Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.

    Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-4-nitrobenzoate: Similar structure but lacks the cyano group.

    Methyl 2-cyano-4-nitrobenzoate: Similar structure but lacks the fluoro group.

    Methyl 2-cyano-6-fluorobenzoate: Similar structure but lacks the nitro group.

Uniqueness

Methyl 2-cyano-6-fluoro-4-nitrobenzoate is unique due to the presence of all three functional groups (cyano, fluoro, and nitro) on the benzoate ring

Properties

Molecular Formula

C9H5FN2O4

Molecular Weight

224.14 g/mol

IUPAC Name

methyl 2-cyano-6-fluoro-4-nitrobenzoate

InChI

InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3

InChI Key

VZBIEHAGLVEQAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.